![molecular formula C20H17N3O2 B7561518 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide](/img/structure/B7561518.png)
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This results in the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. The compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide is its potent anticancer activity. The compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for cancer therapy. However, the compound has some limitations for lab experiments, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide. One direction is the development of more potent analogs of the compound with improved solubility and stability. Another direction is the investigation of the compound's potential for combination therapy with other anticancer agents. Additionally, the compound's potential for the treatment of other diseases, such as Alzheimer's disease, is an area of future research.
In conclusion, 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide is a promising compound with potential therapeutic applications in cancer therapy and other diseases. The compound's mechanism of action, biochemical and physiological effects, and future directions have been extensively studied, making it a valuable compound in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide involves the reaction of 3-aminobenzamide with cyclopropanecarbonyl chloride and quinoline-3-carboxylic acid in the presence of a base. The reaction proceeds through a series of steps involving the formation of an amide bond and a cyclization reaction to form the cyclopropane ring. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. The compound has also been shown to inhibit the growth of tumor cells in vivo, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(13-8-9-13)22-16-6-3-5-15(11-16)20(25)23-17-10-14-4-1-2-7-18(14)21-12-17/h1-7,10-13H,8-9H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZSISSQEIIPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.